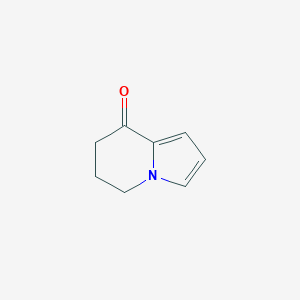

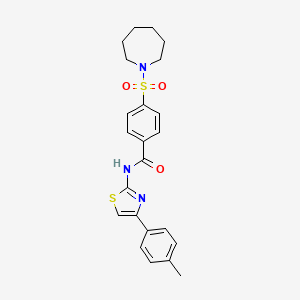

![molecular formula C30H32N4O6S2 B3017188 Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-57-9](/img/structure/B3017188.png)

Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that appears to be related to a family of pyridazine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and properties, which can be used to infer potential attributes of the compound .

Synthesis Analysis

The synthesis of related pyrazole and pyridazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, pyridazine derivatives have been synthesized from ethyl 5-aminothieno[2,3-c]pyridazino-6-carboxylate, which underwent further reactions to yield various fused heterocyclic systems . These methods suggest that the compound could also be synthesized through a series of annulation and cyclocondensation reactions, possibly involving an amino ester precursor and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction studies. For example, a pyrazole derivative's 3D molecular structure was determined and found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Although the exact structure of this compound is not provided, it is likely that similar non-covalent interactions could play a role in its stability.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do describe transformations of related compounds. For instance, a thiazole derivative was transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines . These transformations indicate that the compound may also undergo reactions with nucleophiles, such as amines, to form new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and evaluated for biological activities. For example, a pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its antioxidant properties were assessed through DPPH and hydroxyl radical scavenging methods . Theoretical calculations such as DFT were also performed to compare with experimental data, providing insights into electronic properties like HOMO/LUMO energies and molecular electrostatic potential . These analyses suggest that the compound may also exhibit distinct spectroscopic features and potentially possess biological activities, which could be explored through similar experimental and theoretical approaches.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis

Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that plays a significant role in heterocyclic chemistry. It's used as a key intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis of new Benzothiophenes, which exhibit promising antioxidant activities, involves similar compounds (Bialy & Gouda, 2011).

Antimicrobial Applications

Certain derivatives of the compound have been explored for their potential antimicrobial properties. For example, new quinazolines derived from similar chemical structures have been tested for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Desai et al., 2007).

Potential in Drug Discovery

This compound's derivatives are significant in drug discovery, particularly in the synthesis of new pharmacologically active compounds. Its structure is a part of several novel compounds which have been synthesized and tested for various biological activities, including antitumor, antioxidative, and antimicrobial properties (Fandaklı et al., 2012).

Applications in Organic Synthesis

The compound is also used in organic synthesis, where it contributes to the formation of complex organic structures. It has been involved in the synthesis of new tetrahydrobenzo[b]thiophene derivatives, showcasing the compound's utility in creating diverse organic molecules (Abdalha et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Propriétés

IUPAC Name |

ethyl 4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O6S2/c1-4-40-30(37)26-24-18-41-28(25(24)29(36)34(32-26)22-12-8-20(9-13-22)19(2)3)31-27(35)21-10-14-23(15-11-21)42(38,39)33-16-6-5-7-17-33/h8-15,18-19H,4-7,16-17H2,1-3H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEDQAWCPMHLOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)